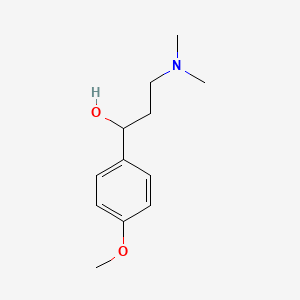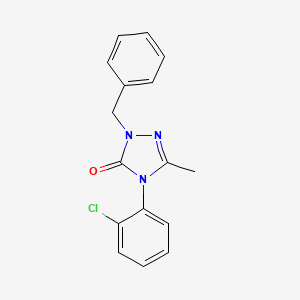![molecular formula C17H14F2N2O5S B2618214 2-((difluoromethyl)sulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034323-62-9](/img/structure/B2618214.png)
2-((difluoromethyl)sulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a difluoromethyl sulfonyl group, a benzamide group, and a furo[2,3-c]pyridin-6(7H)-yl group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the difluoromethyl sulfonyl group could potentially undergo various reactions, such as gem-difluoroolefination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethyl sulfonyl group could impact its polarity, solubility, and reactivity .Scientific Research Applications
1. Agricultural Applications
- Herbicidal Activity : Compounds with difluoromethyl moieties, including those similar to the subject chemical, have been reported to exhibit herbicidal activity. Specifically, difluoromethyl compound showed high activity and a broad spectrum for controlling weeds, including Echinochloa oryzicola in paddy fields. These findings suggest potential agricultural applications, particularly in weed management in crop cultivation (Yoshimura et al., 2011).
2. Environmental Remediation
- Groundwater Remediation : Research on heat-activated persulfate oxidation of PFOA and PFOS, substances structurally related to the subject chemical, has been conducted to explore their degradation under suitable conditions for in-situ groundwater remediation. These studies are indicative of the potential utility of similar compounds in environmental cleanup efforts, particularly in addressing groundwater contamination (Park et al., 2016).
3. Chemical Synthesis and Industrial Applications
- Synthesis of Fluorinated Polyamides : Research on the synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties, which are related to the subject compound, suggests potential applications in the chemical industry. These polymers exhibit properties like high thermal stability and low dielectric constants, making them suitable for various industrial applications (Liu et al., 2013).
- Air Concentration and Phase Partitioning Studies : Studies on perfluoroalkyl sulfonamides and polybrominated diphenyl ethers, structurally similar to the subject compound, have been conducted to understand their concentration and partitioning in indoor and outdoor air. Such research is crucial for assessing the environmental impact and safety of these compounds in both domestic and workplace settings (Shoeib et al., 2004).
4. Pharmacological Research
- Neuroleptic Activity : Although excluding specific information related to drug use and side effects, it is noteworthy to mention that derivatives of similar sulfonamides have been synthesized and tested for dopamine receptor blockade, indicating potential applications in pharmacological research (Ogata et al., 1984).
properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O5S/c18-17(19)27(24,25)13-4-2-1-3-12(13)15(22)20-7-9-21-8-5-11-6-10-26-14(11)16(21)23/h1-6,8,10,17H,7,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFWOSNIFCVZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2618132.png)
![1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2618133.png)



![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2618138.png)
![[(1R,2R)-2-Methoxycyclobutyl]methanethiol](/img/structure/B2618139.png)
![4-[(4-Chlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2618143.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2618146.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2618150.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2618152.png)
